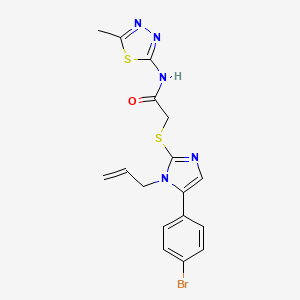

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

This compound is a hybrid heterocyclic molecule featuring a 1,3,4-thiadiazole core linked via an acetamide bridge to a substituted imidazole ring. The imidazole moiety contains a 4-bromophenyl group at the 5-position and an allyl group at the 1-position, while the thiadiazole ring is substituted with a methyl group at the 5-position. The thiadiazole-acetamide linkage is critical for stability and intermolecular interactions, as seen in structurally related compounds .

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN5OS2/c1-3-8-23-14(12-4-6-13(18)7-5-12)9-19-17(23)25-10-15(24)20-16-22-21-11(2)26-16/h3-7,9H,1,8,10H2,2H3,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJIBFUSXBOQNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CC=C)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex synthetic compound that combines features of imidazole and thiadiazole, which are known for their diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound consists of:

- Imidazole ring : A five-membered aromatic ring with nitrogen.

- Thioether linkage : Connecting the imidazole to an acetamide moiety.

- Bromophenyl group : Enhances biological activity through potential interactions with various targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The binding to these targets can modulate their activity, leading to various biological responses such as anti-inflammatory and anticancer effects. The precise mechanism remains under investigation but is believed to involve:

- Enzyme inhibition : The imidazole ring may inhibit certain enzymes critical in disease pathways.

- Receptor modulation : The compound may alter receptor activity, impacting cellular signaling.

Anticancer Activity

Research indicates that derivatives of thiadiazole and imidazole exhibit significant anticancer properties. For instance:

- In vitro studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory activities. In studies comparing various derivatives:

- Compounds with thiadiazole moieties showed significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α.

| Study | Compound Tested | Inhibition (%) |

|---|---|---|

| Maddila et al. | 4-(4-Nitrophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole | 78% TNF-α |

| Ibraheem et al. | Various thiadiazole derivatives | Significant anti-inflammatory activity |

Case Studies

Several studies have explored the biological potential of compounds similar to this compound:

- Antimicrobial Activity : Research has shown that derivatives containing the thiadiazole moiety exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, compounds tested against Staphylococcus aureus and Escherichia coli demonstrated high efficacy.

- Antituberculosis Potential : Compounds with similar structures have been investigated for their ability to inhibit Mycobacterium tuberculosis, showing promising results in preliminary screenings.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide exhibit promising anticancer properties. For instance, derivatives of thiadiazoles have been reported to possess significant cytotoxic effects against various cancer cell lines, including breast and colon cancer . The imidazole component is also linked to enhanced activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial applications. Thiadiazole derivatives are known for their effectiveness against a range of bacterial and fungal pathogens. Preliminary studies indicate that similar compounds exhibit antimicrobial activity through mechanisms involving enzyme inhibition and receptor modulation .

A study evaluating the biological significance of related compounds demonstrated their potential as antimicrobial and antiproliferative agents. The synthesized derivatives were tested for in vitro activity against various bacterial strains and cancer cell lines using assays such as Sulforhodamine B (SRB) . The findings indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation.

Molecular Docking Studies

Molecular docking studies have been employed to investigate the binding interactions of this compound with biological targets. These studies provide insights into how the compound interacts at a molecular level with specific enzymes or receptors, which is crucial for understanding its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural features, such as brominated aromatic rings, thiadiazole/imidazole cores, and acetamide linkers. Data are derived from synthesis protocols, spectroscopic analyses, and docking studies in the provided evidence.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Bioactivity: The bromophenyl group in 9c (α-glucosidase IC₅₀ = 12.3 μM) enhances inhibitory activity compared to non-halogenated analogs like 9a (IC₅₀ = 18.7 μM), suggesting electron-withdrawing groups improve target binding . The target compound’s 4-bromophenyl group on the imidazole may similarly enhance potency, though experimental validation is needed. Methoxy substituents (e.g., 9e) reduce activity, likely due to steric hindrance or reduced electron-withdrawing effects .

Thermal Stability: Brominated compounds (9c, 2c) exhibit higher melting points (120–222°C) compared to non-brominated analogs, attributed to increased molecular rigidity and halogen-mediated crystal packing . The target compound is expected to follow this trend.

Solubility Trends :

- Thiadiazole-thiol derivatives (2c ) show lower solubility due to strong intermolecular hydrogen bonding, whereas acetamide-linked compounds (e.g., 9c , target) exhibit moderate-to-high solubility in DMSO, favoring pharmacokinetic profiles .

Synthetic Strategies: The target compound’s synthesis likely parallels 9c and 2c, involving nucleophilic substitution (imidazole-thiol + acetamide) and Schiff base formation (thiadiazole-amine + aldehyde) under reflux conditions in ethanol or DMF .

Mechanistic Insights from Docking Studies

While direct data on the target compound’s binding mode is unavailable, analogs like 9c and 9g demonstrate strong interactions with α-glucosidase’s active site, particularly via bromophenyl stacking and hydrogen bonding with the acetamide carbonyl .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling a thiol-containing imidazole derivative (e.g., 5-(4-bromophenyl)-1-allyl-1H-imidazole-2-thiol) with a chloroacetamide intermediate (e.g., 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide) in the presence of a base like potassium carbonate. Optimization includes solvent selection (e.g., ethanol or DMF), temperature control (reflux at 70–90°C), and purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., allyl protons at δ 5.0–5.8 ppm, aromatic protons from the bromophenyl group at δ 7.3–7.8 ppm) .

- IR Spectroscopy : Confirm thioether (C-S) stretches (~600–700 cm⁻¹) and amide C=O (~1650–1700 cm⁻¹) .

- Mass Spectrometry (EI/ESI) : Verify molecular ion peaks and fragmentation patterns .

Q. How can elemental analysis and chromatographic methods ensure purity?

- Methodological Answer :

- Elemental Analysis : Compare calculated vs. experimental C, H, N, S, and Br percentages (e.g., deviations <0.3% indicate purity) .

- HPLC/TLC : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate/hexane) to assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and MS data to confirm functional groups. For ambiguous signals (e.g., overlapping aromatic protons), use 2D NMR (COSY, HSQC) .

- X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure using SHELXL (for refinement) and WinGX (for data processing) .

Q. What strategies optimize heterocyclic ring formation (imidazole/thiadiazole) under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test bases (e.g., K₂CO₃, triethylamine) or acids (e.g., p-toluenesulfonic acid) for cyclization efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thiadiazole formation, while ethanol minimizes side reactions .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify optimal reaction times .

Q. How can computational methods (e.g., molecular docking) be integrated with experimental data to study biological interactions?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., cyclooxygenase COX-1/2). Validate with experimental IC₅₀ values from enzyme inhibition assays .

- MD Simulations : Perform 100-ns molecular dynamics simulations to assess binding stability (e.g., RMSD <2 Å) .

Q. How should researchers address challenges in crystallographic analysis (e.g., twinning, poor diffraction)?

- Methodological Answer :

- Data Collection : Use synchrotron radiation for low-quality crystals. Adjust exposure time and oscillation angle to improve resolution .

- Refinement : Apply twin refinement in SHELXL for twinned crystals. Use OLEX2 for visualization and validation .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results across different assay models?

- Methodological Answer :

- Assay Design : Control for variables like cell line specificity (e.g., HeLa vs. HEK293), solvent (DMSO concentration <0.1%), and incubation time .

- Dose-Response Curves : Perform triplicate experiments with positive/negative controls (e.g., doxorubicin for cytotoxicity) to validate IC₅₀ reproducibility .

Q. What steps mitigate discrepancies in synthetic yields between small-scale and scaled-up reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.